molecular formula C10H11BrClNO B14053084 1-(4-Amino-2-(chloromethyl)phenyl)-3-bromopropan-2-one

1-(4-Amino-2-(chloromethyl)phenyl)-3-bromopropan-2-one

Cat. No.: B14053084
M. Wt: 276.56 g/mol
InChI Key: OQZQTOFOALAERQ-UHFFFAOYSA-N
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Description

1-(4-Amino-2-(chloromethyl)phenyl)-3-bromopropan-2-one is an organic compound with a complex structure that includes an amino group, a chloromethyl group, and a bromopropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-2-(chloromethyl)phenyl)-3-bromopropan-2-one typically involves multi-step organic reactions. One common method involves the bromination of 1-(4-Amino-2-(chloromethyl)phenyl)propan-2-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-2-(chloromethyl)phenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloromethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

1-(4-Amino-2-(chloromethyl)phenyl)-3-bromopropan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-(chloromethyl)phenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Amino-2-(chloromethyl)phenyl)-1-chloropropan-2-one
  • 1-(4-Amino-2-(chloromethyl)phenyl)-2-chloropropan-1-one

Uniqueness

1-(4-Amino-2-(chloromethyl)phenyl)-3-bromopropan-2-one is unique due to the presence of both a bromine atom and a chloromethyl group, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for synthetic chemistry and various research applications.

Properties

Molecular Formula

C10H11BrClNO

Molecular Weight

276.56 g/mol

IUPAC Name

1-[4-amino-2-(chloromethyl)phenyl]-3-bromopropan-2-one

InChI

InChI=1S/C10H11BrClNO/c11-5-10(14)4-7-1-2-9(13)3-8(7)6-12/h1-3H,4-6,13H2

InChI Key

OQZQTOFOALAERQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)CCl)CC(=O)CBr

Origin of Product

United States

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